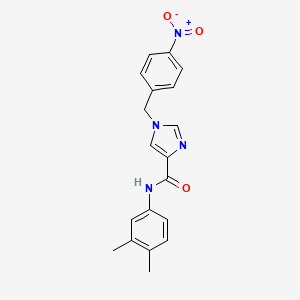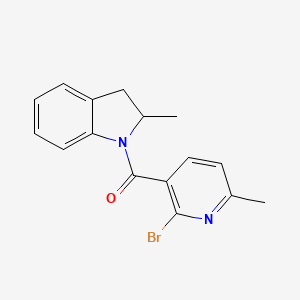
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as BMID, is a synthetic indole derivative that has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is not fully understood, but it is thought to involve the binding of 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole to specific proteins or DNA sequences. 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to bind to the minor groove of DNA and cause structural changes that can be detected using fluorescence spectroscopy. Additionally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to bind to specific proteins and disrupt their interactions, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis. 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole in lab experiments is its high purity and yield, which makes it easy to work with. Additionally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been extensively studied, making it a well-characterized compound. However, one limitation of using 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is its potential toxicity, which must be carefully considered when designing experiments.
未来方向
There are many future directions for research on 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole, including further studies on its anticancer activity and its potential use in the treatment of inflammatory diseases. Additionally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole could be further developed as a tool for studying protein-protein interactions and as a fluorescent probe for detecting DNA damage. Finally, the synthesis of 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole could be optimized to yield even higher purity and yields, making it even more useful for scientific research.
合成方法
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole can be synthesized using a variety of methods, but the most common method involves the reaction of 2-bromo-6-methylpyridine-3-carboxaldehyde with indole in the presence of a catalyst such as palladium or copper. The resulting product is then reduced to yield 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole. This synthesis method has been optimized to yield high purity and high yields of 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole.
科学研究应用
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a potential anticancer agent, and as a tool for studying protein-protein interactions. 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to bind to DNA and cause structural changes that can be detected using fluorescence spectroscopy. Additionally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have anticancer activity in vitro and in vivo, making it a potential candidate for further development as a cancer treatment. Finally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been used as a tool for studying protein-protein interactions, as it can bind to specific proteins and disrupt their interactions.
属性
IUPAC Name |
(2-bromo-6-methylpyridin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-10-7-8-13(15(17)18-10)16(20)19-11(2)9-12-5-3-4-6-14(12)19/h3-8,11H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYYOQHKHBJIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(N=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2439283.png)
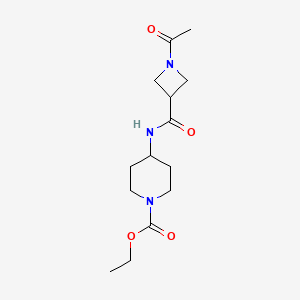
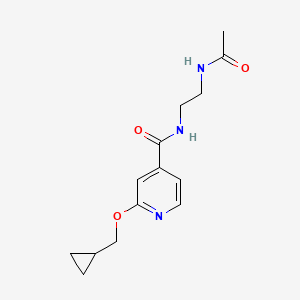
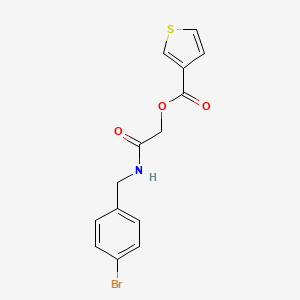
![7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2439290.png)


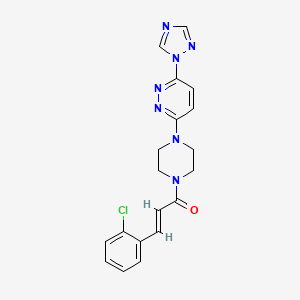
![1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2439296.png)
![3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2439297.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2439298.png)
![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)
